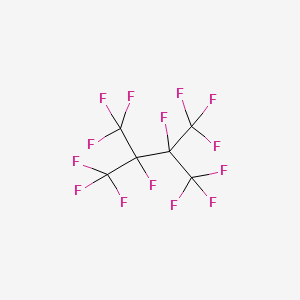

Perfluoro-2,3-dimethylbutane

概要

説明

Perfluoro-2,3-dimethylbutane is a fully fluorinated organic compound with the molecular formula C6F14. It is characterized by its high thermal stability, chemical inertness, and low surface energy. These properties make it a valuable compound in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Perfluoro-2,3-dimethylbutane can be synthesized through the fluorination of 2,3-dimethylbutane using elemental fluorine or other fluorinating agents. One common method involves the reaction of hexafluoropropylene with trifluoroiodomethane at high temperatures, followed by further fluorination steps .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to minimize the formation of by-products .

化学反応の分析

Substitution Reactions

Perfluoro-2,3-dimethylbutane undergoes nucleophilic substitution at fluorine atoms under specific conditions:

Key observations:

-

Reactions occur preferentially at terminal fluorines due to steric hindrance at branched positions .

-

Methanol produces both substitution and 1,2-addition products, depending on reaction stoichiometry .

Dimerization and Cycloaddition

Under fluoride ion initiation or thermal conditions, dimerization dominates:

Mechanistic insights:

-

Dimerization proceeds via radical intermediates stabilized by fluorine’s electron-withdrawing effect .

-

Temperature dictates product distribution: linear dimers form kinetically, while branched isomers dominate at equilibrium .

Thermal Decomposition

At elevated temperatures (>450°C), decomposition pathways emerge:

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| 450°C (air) | CF₄, COF₂, CO₂, and trace HF | Radical chain scission | |

| 700°C (inert atmosphere) | Perfluoroisobutylene (PFIB, (CF₃)₂C=CF₂) | Retro-Diels-Alder pathway |

Critical findings:

-

Oxidative conditions suppress PFIB formation, favoring smaller fragments (CF₄, COF₂) .

-

PFIB generation requires prolonged exposure (>1 hour) and absence of oxygen .

Radical Reactions

Photolysis or radical initiators induce chain reactions:

Comparative Reactivity

This compound’s reactivity contrasts with related perfluorocarbons:

Table 1: Major Substitution Products

| Entry | Reagent | Product Structure | Yield (%) |

|---|---|---|---|

| 1 | CH₃OH | CF₃CF(CF₃)CF₂CF(CF₃)OCH₃ | 62 |

| 2 | C₆H₅OH/NaOCH₃ | CF₃CF(CF₃)CF₂CF(CF₃)OPh | 48 |

| 3 | CH₃COCH₂CO⁻ | Fluorinated pyran derivative | 35 |

Table 2: Thermal Decomposition Byproducts (450°C)

| Byproduct | Concentration (ppm) | Hazard Class |

|---|---|---|

| CF₄ | 1,200 | Greenhouse gas |

| COF₂ | 850 | Toxic gas |

| PFIB | <5 | Extremely toxic |

科学的研究の応用

Chemical Research Applications

Solvent and Reagent

Perfluoro-2,3-dimethylbutane is widely utilized as a solvent in chemical reactions due to its inertness and stability. It can dissolve a range of compounds without participating in chemical reactions, making it ideal for studying reaction mechanisms and properties of other substances.

Hot Atom Chemistry

This compound plays a significant role in hot atom chemistry, particularly in experiments involving radioactive fluorine isotopes. For instance, when perfluoropropene is introduced into systems containing hot atoms, this compound emerges as one of the main products. This highlights its utility in understanding the reactivity of fluorinated compounds under extreme conditions.

Biological Applications

Drug Delivery Systems

Research is ongoing into the potential use of this compound in drug delivery systems. Its unique properties may facilitate the transport of pharmaceuticals within biological systems, enhancing efficacy and targeting.

Medical Imaging

Due to its high stability and low toxicity, this compound is being explored for applications in medical imaging technologies. Its ability to interact with biological systems without causing adverse effects makes it a candidate for imaging agents that require non-reactive environments.

Industrial Applications

Refrigerants

this compound is considered for use as a refrigerant due to its thermal stability and low toxicity. It can operate effectively in refrigeration systems while minimizing environmental impact compared to traditional refrigerants.

High-Performance Materials

The compound’s unique structure allows it to be used in creating high-performance materials such as lubricants and coatings. Its resistance to heat and chemical degradation makes it suitable for applications requiring durability under harsh conditions.

Environmental Considerations

While this compound has numerous applications, it also raises environmental concerns typical of perfluorinated compounds (PFCs). Studies are investigating its persistence in the environment and potential bioaccumulation effects. Understanding its degradation pathways is crucial for assessing its ecological impact .

Case Study 1: Use in Drug Delivery Systems

A study investigated the encapsulation of therapeutic agents within this compound-based carriers. Results indicated enhanced stability and targeted delivery to specific tissues without significant toxicity .

Case Study 2: Environmental Impact Assessment

Research was conducted to evaluate the environmental fate of this compound in aquatic systems. The study found that while the compound is persistent, its degradation pathways involve photolytic and microbial processes that could mitigate long-term ecological risks .

作用機序

The mechanism of action of perfluoro-2,3-dimethylbutane is primarily based on its chemical inertness and stability. It interacts with other molecules through weak van der Waals forces rather than forming strong chemical bonds. This makes it an excellent solvent and reagent in various chemical processes .

類似化合物との比較

Perfluorohexane: Another fully fluorinated compound with similar properties but a different molecular structure.

Perfluoro-2-methylbutane: A closely related compound with one less methyl group.

Perfluoro-3-methylpentane: Similar in structure but with a different arrangement of fluorine atoms

Uniqueness: Perfluoro-2,3-dimethylbutane is unique due to its specific molecular structure, which provides a balance of high thermal stability and chemical inertness. This makes it particularly useful in applications requiring extreme conditions and high performance .

生物活性

Perfluoro-2,3-dimethylbutane (PF-2,3-DMB) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PF-2,3-DMB, focusing on its interactions with biological systems, toxicological profiles, and relevant case studies.

PF-2,3-DMB is a fully fluorinated hydrocarbon with the formula . Its structure contributes to its stability and resistance to chemical reactions, making it a subject of interest in various scientific investigations.

Mechanisms of Biological Activity

The biological activity of PFAS (per- and polyfluoroalkyl substances), including PF-2,3-DMB, is often mediated through interactions with specific biological receptors. One key mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This receptor plays a significant role in lipid metabolism and inflammation regulation.

PPARα Activation

Research indicates that certain PFAS compounds can activate PPARα, leading to various biochemical effects. For instance, studies have shown that PFAS can modulate gene expression related to lipid metabolism in rodent models. However, the response may differ significantly between species; human PPARα appears less reactive to certain PFAS compared to rodent PPARα .

Toxicological Profiles

The toxicity of PF-2,3-DMB and similar compounds has been investigated in various studies. Key findings include:

- Liver Toxicity : In rodent studies, PFAS exposure has been linked to liver injury characterized by histopathological changes . The degree of toxicity may vary based on the specific PFAS compound and its concentration.

- Immunotoxicity : Some studies have reported immunomodulatory effects associated with PFAS exposure. For example, alterations in spleen and thymus weights were observed in mice treated with certain PFAS compounds .

Case Studies

Several case studies highlight the biological activity and potential health impacts of PF-2,3-DMB:

- In Vitro Studies : A study evaluated 142 PFAS compounds for their ability to activate various nuclear receptors. Results indicated that while many activated PPARα, others showed negligible bioactivity at concentrations reflective of human exposure levels .

- Human Health Implications : Epidemiological studies have linked PFAS exposure to adverse health outcomes such as increased cholesterol levels and immune system effects in human populations. The specific role of PF-2,3-DMB among these compounds remains an area for further research.

Data Tables

The following table summarizes key findings from studies on PF-2,3-DMB and related compounds:

特性

IUPAC Name |

1,1,1,2,3,4,4,4-octafluoro-2,3-bis(trifluoromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(3(9,10)11,4(12,13)14)2(8,5(15,16)17)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQYGIPVNCVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334445 | |

| Record name | Perfluoro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-96-1 | |

| Record name | Perfluoro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2,3-dimethylbutane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Perfluoro-2,3-dimethylbutane formation in hot atom chemistry?

A: this compound is a significant product in hot atom chemistry experiments involving ¹⁸F recoil systems. When Perfluoropropene (C₃F₆) is introduced as a scavenger in gaseous Perfluoroalkane systems containing hot ¹⁸F atoms, it reacts through a complex sequence to yield various labeled perfluoro-compounds. Among these, this compound is identified as one of the main products, highlighting its role in understanding the reactivity of ¹⁸F in these systems [].

Q2: How is this compound synthesized through pyrolysis?

A: this compound can be synthesized through the pyrolysis of Perfluoroazo-2-propane. This thermal decomposition follows first-order kinetics and occurs homogeneously, meaning it doesn't require a surface to proceed. The reaction exclusively produces this compound and Nitrogen gas. This clean and controlled synthesis method makes it useful for studying the decomposition kinetics of azo compounds and for obtaining pure this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。